molecular formula C8H9N3OS B572429 6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 1275607-95-8

6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B572429
CAS No.: 1275607-95-8
M. Wt: 195.24
InChI Key: AZWSZNQCOPDGSS-UHFFFAOYSA-N
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Description

6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is characterized by a fused ring system containing both pyrrole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the mercapto group.

    Substitution: The ethyl and mercapto groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or acetonitrile .

Major Products Formed

Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced .

Scientific Research Applications

6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and pathways, particularly in the context of nitric oxide production.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit nitric oxide production by targeting inducible nitric oxide synthase (iNOS). This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . Additionally, the compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of proapoptotic and antiapoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.

    6-Chloro-7-deazapurine:

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4: A derivative with an amino group and a piperidine ring, used as a kinase inhibitor.

Uniqueness

Its ability to inhibit specific enzymes and pathways, as well as its diverse reactivity, makes it a valuable compound in various fields of research .

Properties

IUPAC Name

6-ethyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-2-4-3-5-6(9-4)10-8(13)11-7(5)12/h3H,2H2,1H3,(H3,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWSZNQCOPDGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736248
Record name 6-Ethyl-2-sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275607-95-8
Record name 6-Ethyl-2-sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1275607-95-8
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